tert-butyl rac-[(2R,4R)-2-methyl-4-piperidinyl]carbamate
CAS No.: 1657033-42-5
Cat. No.: VC7951536
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1657033-42-5 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 |
| IUPAC Name | tert-butyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
| Standard InChI Key | NURXHODEVCLVNT-RKDXNWHRSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CCN1)NC(=O)OC(C)(C)C |
| SMILES | CC1CC(CCN1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(CCN1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with (2R,4R) stereochemistry, where the 4-position is substituted with a tert-butoxycarbonyl (Boc)-protected amine, and the 2-position bears a methyl group. The "rac" designation indicates a racemic mixture, though the (2R,4R) configuration is explicitly defined .
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Stereochemistry | (2R,4R) |
| CAS Number | 1657033-42-5 |
| SMILES | C[C@@H]1CC@@HNC(=O)OC(C)(C)C |
| LogP | 1.81 |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF) while protecting the amine during synthetic steps .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Boc protection of (2R,4R)-2-methylpiperidin-4-amine. A common method involves:
-
Reagents: tert-Butyl carbamate, tert-butyl chloroformate, or Boc anhydride.
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Conditions: Anhydrous solvents (THF, DCM) with bases like triethylamine or DMAP.
-
Procedure:
Synthetic Route Table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc anhydride, THF/H₂O, 0°C→RT | 75–80% |
| 2 | Column chromatography | ≥95% |
Industrial-Scale Optimization
Industrial methods employ continuous flow reactors to enhance reproducibility and yield. Automated systems control parameters like pH (~8.5) and temperature, minimizing side reactions (e.g., hydrolysis) .
Spectroscopic Characterization
Key Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.20 (d, J = 7.0 Hz, 3H, CH₃), 3.15 (m, 1H, piperidine-H) .
Comparative Analysis with Structural Analogs
Functionalized Piperidine Derivatives
| Parameter | Recommendation |
|---|---|
| Storage | -20°C, anhydrous conditions |
| Safety Precautions | Avoid inhalation; use PPE |
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